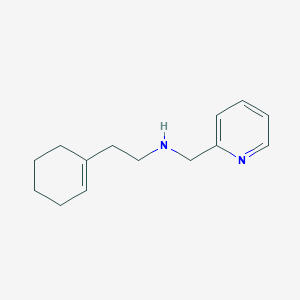![molecular formula C13H15Cl2N5O3 B275992 4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B275992.png)
4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a synthetic organic compound with a molecular formula of C13H15Cl2N5O3 and a molecular weight of 360.19 g/mol. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound also features a dichloromethoxybenzyl group and an aminoethyl group, contributing to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of oxadiazoles with acid chlorides . The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents.
Aplicaciones Científicas De Investigación
4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichloromethoxybenzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparación Con Compuestos Similares
4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:
2-amino-1,3,4-oxadiazole: Known for its antimicrobial properties.
5-phenyl-1,2,4-oxadiazole: Studied for its anticancer activity.
3,5-dimethyl-1,2,4-oxadiazole: Used in the synthesis of pharmaceuticals.
The unique combination of the dichloromethoxybenzyl group and the oxadiazole ring in this compound distinguishes it from other similar compounds, potentially offering enhanced biological activity and specificity .
Propiedades
Fórmula molecular |
C13H15Cl2N5O3 |
|---|---|
Peso molecular |
360.19 g/mol |
Nombre IUPAC |
4-amino-N-[2-[(3,5-dichloro-2-methoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C13H15Cl2N5O3/c1-22-11-7(4-8(14)5-9(11)15)6-17-2-3-18-13(21)10-12(16)20-23-19-10/h4-5,17H,2-3,6H2,1H3,(H2,16,20)(H,18,21) |
Clave InChI |
HAPXZJVGRIYXPQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1CNCCNC(=O)C2=NON=C2N)Cl)Cl |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)CNCCNC(=O)C2=NON=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275910.png)
![4-({[2-(1-Cyclohexen-1-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275912.png)





![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275929.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B275931.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275932.png)
![2-(2-Methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275934.png)
![2-(4-{[(2-Chlorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275935.png)
